molecular formula C17H23FN2O4S B6118853 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B6118853
M. Wt: 370.4 g/mol
InChI Key: PBEXVLMFGKTBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in various types of lymphoma. ITK and TXK are involved in the regulation of T-cell receptor signaling, which is important for the activation and proliferation of T-cells in autoimmune diseases. By inhibiting these kinases, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to exhibit potent anti-tumor activity in preclinical models of lymphoma and leukemia. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, ITK, and TXK kinases. This selectivity reduces the risk of off-target effects and toxicity, making 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, one of the limitations of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its poor solubility, which can limit its bioavailability and efficacy in vivo. Additionally, the optimal dosing and treatment regimen of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans are still under investigation.

Future Directions

There are several future directions for the development of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the combination of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is the investigation of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in other types of cancer and autoimmune diseases. Additionally, the optimization of the dosing and treatment regimen of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans is an important future direction. Finally, the development of analogs of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide with improved solubility and pharmacokinetic properties is another potential direction for the future development of this compound.
Conclusion
In conclusion, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves a multi-step process that starts with the preparation of 2-fluoro-5-nitrobenzoic acid. The nitro group is then reduced to an amine, which is further protected with a tetrahydro-2-furanylmethyl group. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the sulfonamide group is added through a coupling reaction. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of various signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. In vivo studies have demonstrated that 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia. Additionally, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-fluoro-N-(oxolan-2-ylmethyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-16-7-6-14(25(22,23)20-8-2-1-3-9-20)11-15(16)17(21)19-12-13-5-4-10-24-13/h6-7,11,13H,1-5,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXVLMFGKTBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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